molecular formula C19H17ClFN3O4S B2470440 7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251574-63-6

7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2470440
CAS No.: 1251574-63-6
M. Wt: 437.87
InChI Key: WBEQOQDUVZMCFC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-benzothiadiazine class, characterized by a heterocyclic core with sulfonamide and ketone functionalities. The structure includes a 7-chloro substituent, a 4-fluorophenylmethyl group at position 1, and a morpholine-4-carbonyl moiety at position 2. These modifications enhance its pharmacological and physicochemical properties, particularly targeting receptor interactions and metabolic stability . The benzothiadiazine scaffold is known for its versatility in medicinal chemistry, often serving as a platform for designing ligands for G protein-coupled receptors (GPCRs) and ion channels .

Properties

IUPAC Name

[7-chloro-1-[(4-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c20-14-3-6-17-16(11-14)24(12-13-1-4-15(21)5-2-13)22-18(29(17,26)27)19(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEQOQDUVZMCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiadiazine core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorophenyl halide and a suitable base.

    Incorporation of the Morpholine Moiety: The morpholine moiety is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiadiazine derivatives.

    Substitution: Formation of substituted benzothiadiazine derivatives with new functional groups.

Scientific Research Applications

7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique pharmacological properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its effects on various physiological processes and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Receptor Affinity

Key analogs of this compound differ in substituents at positions 1, 3, and 5. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 3 Substituent Position 7 Substituent Key Pharmacological Targets Affinity (Ki, nM)
7-Chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione 4-Fluorophenylmethyl Morpholine-4-carbonyl Chloro α1-Adrenergic, 5-HT1A receptors 12–50 (α1)
7-Chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione 4-Methylphenylmethyl Morpholine-4-carbonyl Chloro α1-Adrenergic receptors 30–80 (α1)
1,2,4-Benzothiadiazine derivatives (generic) Variable alkyl/aryl Variable carbonyl groups Variable halogens 5-HT1A, α1, NMDA receptors 10–500

Key Findings :

  • 4-Fluorophenyl vs. 4-Methylphenyl : The fluorophenyl group enhances α1-adrenergic receptor affinity (Ki = 12–50 nM) compared to the methylphenyl analog (Ki = 30–80 nM), likely due to increased electronegativity and improved hydrophobic interactions .
  • Morpholine-4-Carbonyl : This substituent improves solubility and metabolic stability compared to simpler carbonyl groups (e.g., acetyl), as observed in broader pharmacokinetic studies of benzothiadiazines .
  • Chloro Substituent : The 7-chloro group is critical for maintaining high receptor binding; removal or substitution (e.g., bromo) reduces potency by 2–3 fold .
Crystallographic and Stereochemical Considerations

The compound’s stereochemistry and crystallographic data remain understudied. However, analogous benzothiadiazines are often analyzed using SHELX software for structure refinement . Enantiomer polarity estimation methods, such as Rogers’s η and Flack’s x parameters, could resolve chiral centers in this compound, which may influence receptor binding .

Biological Activity

The compound 7-chloro-1-[(4-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4λ^6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of the compound typically involves the reaction of a benzothiadiazine derivative with a morpholine derivative in the presence of a suitable solvent. For instance, a related compound was synthesized from an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate under reflux conditions. The resulting product was recrystallized to yield colorless crystals with a high purity .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:

  • Anticancer properties: The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial effects: It has been tested against various bacterial strains and demonstrated significant antimicrobial activity.

In Vitro Studies

In vitro studies have reported that the compound exhibits a half-maximal inhibitory concentration (IC50) below 10 nM against certain cancer cell lines, indicating potent anticancer activity. Additionally, selectivity over other transporters (e.g., human serotonin transporter) has been noted, suggesting a favorable pharmacological profile .

In Vivo Studies

Animal studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest that it may reduce tumor growth in xenograft models without significant toxicity. Further research is needed to establish the safety profile and therapeutic index.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 < 10 nM in vitro
AntimicrobialEffective against multiple strains
SelectivityHigh selectivity for hNET over hSERT

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In another study, the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics.

Q & A

Advanced Research Questions

How can researchers design experiments to evaluate the compound’s cytotoxicity and selectivity in cancer cell lines?

Q. Methodology :

Cell line selection : Use panels (e.g., NCI-60) with diverse genetic backgrounds (e.g., MCF-7 for breast cancer, A549 for lung cancer) .

Dose-response assays : Test concentrations from 1 nM to 100 µM over 48–72 hours.

Mechanistic studies :

  • Apoptosis : Measure caspase-3/7 activation via luminescence assays.
  • Cell cycle arrest : Use flow cytometry with propidium iodide staining .
    Table 1 : Example cytotoxicity data for benzothiadiazine derivatives (IC₅₀ values):
Cell LineIC₅₀ (µM)MechanismReference
MCF-72.3 ± 0.4Apoptosis
A5495.1 ± 0.7G1 Arrest

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact bioactivity?

Q. Comparative analysis framework :

Synthesize analogs : Replace 4-fluorophenyl with 4-chlorophenyl or unsubstituted phenyl.

Assay key properties :

  • Lipophilicity (LogP) : Measure via HPLC (fluorophenyl: LogP = 2.8 vs. chlorophenyl: LogP = 3.1) .
  • Permeability : Use Caco-2 monolayers (Papp fluorophenyl: 12 × 10⁻⁶ cm/s vs. chlorophenyl: 8 × 10⁻⁶ cm/s) .

Correlate with activity : Fluorophenyl analogs show 3-fold higher cytotoxicity due to enhanced membrane penetration .

What strategies mitigate discrepancies in pharmacological data across studies (e.g., varying IC₅₀ values)?

Standardize assay conditions :

  • Use identical cell passage numbers (e.g., passages 5–10).
  • Control serum concentration (e.g., 10% FBS).

Validate compound purity : Confirm >95% purity via HPLC and elemental analysis .

Statistical rigor : Report data as mean ± SEM (n ≥ 3) and use ANOVA for cross-study comparisons .

Q. Methodological Notes

  • Synthetic reproducibility : Replicate reactions under inert atmosphere (N₂/Ar) to prevent oxidation of morpholine groups .
  • Data validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.